molecular formula C11H23ClN2 B12483190 4-Methyl-1,4'-bipiperidine hydrochloride CAS No. 1089279-43-5

4-Methyl-1,4'-bipiperidine hydrochloride

Cat. No.: B12483190
CAS No.: 1089279-43-5
M. Wt: 218.77 g/mol
InChI Key: VZZZNEWHRINDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Piperidine-Based Compounds in Chemical and Biological Sciences

Historical Development and Significance of Bipiperidine Scaffolds in Research

The connection of two piperidine (B6355638) rings to form a bipiperidine scaffold creates a larger, more complex, and often more rigid molecular framework that has garnered significant interest in medicinal chemistry. These structures serve as versatile platforms for developing ligands that can interact with various biological targets. Historically, the development of bipiperidine scaffolds has been driven by the need for novel therapeutic agents with improved specificity and efficacy. For example, derivatives of 1,4'-bipiperidine have been integral in the development of antagonists for specific receptors, such as the human CCR5 receptor, which is a target in HIV therapy. nih.gov The spatial arrangement of the two rings and the potential for substitution on both allow for fine-tuning of a compound's pharmacodynamic and pharmacokinetic properties. The significance of these scaffolds lies in their ability to present functional groups in a well-defined three-dimensional orientation, which is crucial for precise interactions with protein binding sites. Research into bipiperidine-based compounds has led to the discovery of potent and selective ligands for various receptors, including sigma receptors, which are implicated in central nervous system disorders. rsc.org

Overview of Current Research Trajectories and Gaps for 4-Methyl-1,4'-bipiperidine (B38192) Hydrochloride

Current research on 4-Methyl-1,4'-bipiperidine hydrochloride and its parent compound, 4-Methyl-1,4'-bipiperidine, appears to be primarily focused on its role as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications. The structure is often utilized as a building block in the creation of novel therapeutic agents. For instance, the 4-methyl-1,4'-bipiperidine moiety is a core component in the structure of certain CCR5 antagonists developed for potential use in treating HIV infection. nih.gov

However, there is a noticeable gap in the publicly available literature regarding the fundamental chemical properties, reaction kinetics, and potential catalytic applications of this compound itself. While patents exist for chemical structures containing this moiety, detailed academic studies exploring its unique characteristics are scarce. nih.gov Most of the available information pertains to its derivatives or the unsubstituted 1,4'-bipiperidine. This indicates that while the compound is valued in synthetic and process chemistry, its own biological or chemical activity has not been a primary focus of academic investigation.

Below is a data table outlining some of the computed and experimental properties of the related parent compound, 1,4'-bipiperidine, which provides context for the likely characteristics of its methylated derivative.

PropertyValueSource
Molecular FormulaC10H20N2PubChem nih.gov
Molar Mass168.28 g/mol PubChem nih.gov
AppearanceCrystals or powderThermo Fisher Scientific thermofisher.com
Melting Point63.0-70.0 °CThermo Fisher Scientific thermofisher.com
IUPAC Name1,4'-bipiperidinePubChem nih.gov

Scope and Objectives of Comprehensive Research on this compound

Given the existing gaps in the scientific literature, a comprehensive research program on this compound would be highly valuable. The primary objective of such research would be to fully characterize the chemical, physical, and pharmacological properties of this specific compound.

The scope of this research should encompass:

Synthesis and Optimization: Developing and documenting efficient, scalable, and high-purity methods for the synthesis of this compound.

Physicochemical Characterization: A thorough analysis of its properties, including solubility in various solvents, pKa, melting point, and detailed spectroscopic data (NMR, IR, Mass Spectrometry).

Structural Analysis: Performing single-crystal X-ray diffraction to determine its precise three-dimensional structure, which would provide insights into its conformational preferences.

Exploratory Reactivity: Investigating its reactivity in a range of chemical transformations to understand its potential as a catalyst, ligand, or novel building block for more complex heterocyclic systems.

Preliminary Biological Screening: Conducting in vitro assays to explore its potential biological activity across a panel of relevant targets, building upon the known activities of other bipiperidine scaffolds.

The successful completion of these objectives would fill a significant knowledge gap and could unlock new applications for this compound in both academic and industrial research settings.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1089279-43-5

Molecular Formula

C11H23ClN2

Molecular Weight

218.77 g/mol

IUPAC Name

4-methyl-1-piperidin-4-ylpiperidine;hydrochloride

InChI

InChI=1S/C11H22N2.ClH/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11;/h10-12H,2-9H2,1H3;1H

InChI Key

VZZZNEWHRINDDR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2CCNCC2.Cl

Origin of Product

United States

Systematic Nomenclature and Advanced Structural Characterization Methodologies

IUPAC Systematic Nomenclature of 4-Methyl-1,4'-bipiperidine (B38192) Hydrochloride

The internationally recognized systematic name for the parent compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-methyl-1-piperidin-4-ylpiperidine . nih.gov Consequently, the hydrochloride salt is formally named 4-methyl-1-piperidin-4-ylpiperidine hydrochloride . This nomenclature unambiguously describes the molecular structure, which consists of a piperidine (B6355638) ring substituted at the nitrogen atom (position 1) with a 4-methylpiperidin-4-yl group.

Stereochemical Considerations and Isomerism in 4-Methyl-1,4'-bipiperidine Hydrochloride Research

The presence of a chiral center and the conformational flexibility of the piperidine rings introduce a layer of complexity to the stereochemical landscape of this compound.

When considering the hydrochloride salt, the protonation of the nitrogen atoms can, in principle, lead to the formation of diastereomers if multiple nitrogen atoms are protonated and the resulting stereocenters at the nitrogen are stable. However, for a simple monohydrochloride, the primary stereoisomerism arises from the chiral carbon. The separation and characterization of these enantiomers are crucial for understanding their differential interactions in chiral environments, a key aspect in many research applications.

While the existence of these stereoisomers is certain based on chemical principles, detailed research findings on the specific separation and characterization of the enantiomers and potential diastereomers of this compound are not widely available in the public domain.

The two interconnected piperidine rings in this compound are not static; they exist in a dynamic equilibrium of various conformations. The most stable conformation for a six-membered ring like piperidine is the chair conformation, which minimizes both angular and torsional strain. youtube.comlibretexts.orgwikipedia.org

In the case of this compound, both piperidine rings are expected to predominantly adopt chair conformations. The methyl group on one ring can exist in either an axial or an equatorial position. The equatorial position is generally more stable for a methyl group on a cyclohexane (B81311) ring to minimize steric hindrance. This preference is also observed in piperidine systems.

The molecule can therefore exist as a mixture of conformational isomers (conformers), including chair-chair, chair-boat, and boat-boat forms for the two rings. The chair-chair conformation is anticipated to be the most stable and therefore the most populated conformer at room temperature. wikipedia.org The relative energies of these conformers are influenced by steric interactions between the two rings and the substituents. The protonation of the nitrogen atoms in the hydrochloride salt can further influence the conformational equilibrium.

ConformationRelative EnergyKey Features
Chair-ChairLowestBoth rings in low-energy chair forms.
Chair-BoatIntermediateOne ring in a higher-energy boat form. youtube.com
Boat-BoatHighestBoth rings in high-energy boat forms.
Twist-BoatIntermediateA less strained version of the boat conformation. libretexts.org

This table presents a generalized view of the relative energies of bipiperidine conformations. Specific energy differences for this compound would require detailed computational or experimental studies.

Advanced Spectroscopic and Diffraction Techniques for Definitive Structural Elucidation in Research

To unambiguously determine the molecular structure, including connectivity and stereochemistry, a combination of advanced analytical techniques is indispensable.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For 4-Methyl-1,4'-bipiperidine, the expected monoisotopic mass of the free base (C₁₁H₂₂N₂) is 182.1783 Da. nih.gov In the case of the hydrochloride salt, the protonated molecule [M+H]⁺ would be observed.

IonTheoretical m/z
[C₁₁H₂₂N₂ + H]⁺183.1856

This table is based on theoretical calculations and awaits experimental verification.

The fragmentation pattern in the mass spectrum would provide further structural information. For instance, cleavage of the bond between the two piperidine rings or loss of the methyl group would result in characteristic fragment ions.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed connectivity and stereochemistry of complex organic molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. youtube.comsdsu.edu

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the piperidine rings.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbon atoms. youtube.comsdsu.edu

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the two piperidine rings and the position of the methyl group. youtube.comsdsu.edu

Detailed experimental multidimensional NMR data for this compound are not available in the public research domain. However, a table of expected ¹H and ¹³C chemical shifts can be predicted based on the analysis of similar structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl Group (CH₃)~0.9-1.2 (doublet)~22
C4 (CH-CH₃)~1.3-1.7 (multiplet)~30-35
Piperidine Ring Protons~1.5-3.5 (complex multiplets)~25-55

Note: These are predicted chemical shift ranges and would be highly dependent on the solvent and the specific conformational state of the molecule. Actual experimental data is required for definitive assignments.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

1H NMR and 13C NMR

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, serves as a fundamental tool for confirming the molecular structure of this compound. These techniques provide information on the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show a complex pattern of signals corresponding to the distinct protons in the two piperidine rings and the methyl group. The formation of the hydrochloride salt, involving protonation of one or both nitrogen atoms, significantly influences the chemical shifts. Protons on the carbons adjacent to the positively charged nitrogen atom(s) (α-protons) are deshielded and will appear at a lower field (higher ppm value) compared to the free base. The spectrum would feature signals for the methyl group (a doublet), a methine proton at the 4-position, and multiple overlapping multiplets for the methylene (B1212753) protons of both piperidine rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. It is expected to display a unique signal for each chemically non-equivalent carbon atom. Key signals would include the methyl carbon, the C4 carbon of the methyl-substituted ring, the C4' carbon where the two rings are joined, and distinct signals for the methylene carbons of each ring. Similar to ¹H NMR, carbons adjacent to the protonated nitrogen(s) will experience a downfield shift. Data from related compounds like 4-methylpiperidine (B120128) and N-methylpiperidine show typical shifts for methyl carbons around 21 ppm and piperidine ring carbons from 24-56 ppm. chemicalbook.comchemicalbook.comchemicalbook.com

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of its constituent parts and the known effects of N-protonation.

Atom Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
-CH₃ (Methyl)~1.0 (doublet)~21Upfield signal, split by the C4 proton.
C4-H (Methine)~1.5 - 2.0 (multiplet)~30-35Signal for the proton at the methyl-substituted carbon.
C2, C6, C3, C5 Protons~1.8 - 3.8 (multiple multiplets)~45-60Complex region due to axial/equatorial protons and proximity to nitrogen atoms. Protons α to N⁺ are shifted downfield.
C2', C6', C3', C5' Protons~1.8 - 3.8 (multiple multiplets)~24-55Similar complexity to the first ring. Shifts depend on which nitrogen is protonated.
C4' (Methine)~2.5 - 3.0 (multiplet)~60-65The carbon at the junction of the two rings.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methine proton at C4 and its neighboring methylene protons at C3 and C5. It would also map out the coupling networks within each piperidine ring (e.g., H2 with H3, H5 with H6, etc.), helping to trace the proton connections along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This powerful technique allows for the direct assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, and often more easily distinguished, proton signal from the ¹H spectrum.

A correlation from the methyl protons to the C4 carbon.

Correlations from the protons on one ring to the carbons of the other ring across the central C-N bond, definitively proving the 1,4'-bipiperidine linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is vital for determining the stereochemistry and preferred conformation of the molecule in solution. For instance, NOESY can distinguish between axial and equatorial protons within the piperidine rings and reveal the relative orientation of the two rings with respect to each other.

2D NMR Technique Purpose Expected Key Correlations for 4-Methyl-1,4'-bipiperidine HCl
COSY Shows ³J H-H coupling (protons on adjacent carbons)H2↔H3, H5↔H6, H2'↔H3', H5'↔H6'
HSQC Shows ¹J C-H correlation (protons to their attached carbons)Each proton signal correlates to one carbon signal.
HMBC Shows ²J & ³J C-H coupling (long-range connectivity)Methyl protons ↔ C4; Protons on C2/C6 ↔ C4'
NOESY Shows through-space proton proximityAxial-axial and axial-equatorial correlations confirming chair conformations.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, a single-crystal X-ray diffraction experiment would provide a wealth of information.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com It would confirm the chair conformation of both piperidine rings, which is the expected lowest energy state. Furthermore, it would establish the orientation of the methyl group, which is anticipated to be in the more sterically favorable equatorial position. The crystal structure would also reveal the location of the chloride counter-ion(s) and detail the intermolecular interactions, such as hydrogen bonding between the piperidinium (B107235) proton(s) (N⁺-H) and the chloride anion(s), that stabilize the crystal lattice. researchgate.netacs.org While the molecule itself is achiral, crystallography provides an unambiguous depiction of its solid-state conformation.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful tools for investigating the stereochemistry of chiral molecules. yale.edunumberanalytics.com These methods measure the differential interaction of a substance with left- and right-circularly polarized light. wikipedia.org

A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit an ECD or ORD signal under normal conditions. wikipedia.org An analysis of the structure of 4-Methyl-1,4'-bipiperidine reveals that it is an achiral molecule. It possesses planes of symmetry and lacks a stereocenter. The carbon atom to which the methyl group is attached (C4) is bonded to two other carbons (C3 and C5) that are part of a symmetrical ring environment, and thus it is not a chiral center.

Because this compound is achiral, it will not exhibit optical activity. Therefore, its ECD and ORD spectra will be silent (zero signal across all wavelengths), and these techniques are not applicable for its structural analysis. While some achiral molecules can show induced circular dichroism when placed in a chiral environment or under specific experimental conditions, the isolated molecule itself is chiroptically inactive. synchrotron-soleil.frresearchgate.net

Synthetic Strategies and Chemical Transformations of 4 Methyl 1,4 Bipiperidine Hydrochloride

Retrosynthetic Analysis of the 4-Methyl-1,4'-bipiperidine (B38192) Core

This primary disconnection leads to two principal synthetic routes based on the nature of the bond-forming reaction:

Route A (Reductive Amination): This disconnection imagines the C-N bond being formed via the reaction of a nucleophilic amine with a carbonyl compound, followed by reduction. This leads to two possible sets of synthons:

4-Piperidone (B1582916) and 4-Methylpiperidine (B120128) . In this scenario, 4-methylpiperidine acts as the nucleophile, and 4-piperidone provides the electrophilic carbonyl carbon.

N-Boc-4-aminopiperidine and 4-Methyl-1-piperidone . Here, the protected aminopiperidine is the nucleophile.

Route B (Cross-Coupling): This approach envisions a transition-metal-catalyzed cross-coupling reaction. The disconnection generates a nucleophilic piperidine (B6355638) and an electrophilic piperidine partner.

This typically involves a piperidine nucleophile (e.g., 4-methylpiperidine ) and a piperidine electrophile bearing a leaving group (e.g., N-Boc-4-iodopiperidine or the corresponding triflate). The Boc (tert-butoxycarbonyl) group serves to activate the ring and is readily removed post-coupling.

A secondary disconnection could involve the formation of one of the piperidine rings itself onto a pre-existing piperidine structure, for instance, through a cyclization or cycloaddition reaction. This is often a more complex route but can be effective for constructing highly substituted systems.

Direct Synthesis Routes for 4-Methyl-1,4'-bipiperidine Hydrochloride

Several direct synthetic methodologies can be employed to construct the 4-Methyl-1,4'-bipiperidine scaffold, followed by salt formation.

Reductive amination is a robust and widely used method for forming C-N bonds and is highly applicable to the synthesis of 4-Methyl-1,4'-bipiperidine. rsc.org This reaction involves the condensation of an amine with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ to the target amine. chim.itorganic-chemistry.org The reaction can be performed in one pot, which is advantageous for process efficiency. researchgate.net

A common approach involves the reaction of 4-methylpiperidine with N-Boc-4-piperidone . The Boc-protecting group on the piperidone nitrogen is crucial as it prevents self-condensation and other side reactions. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the ketone starting material. harvard.edu After the coupling, the Boc group is removed under acidic conditions, which can be concurrent with the formation of the hydrochloride salt.

Key reagents for this transformation are summarized in the table below.

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Chemical Name Typical Conditions Notes
NaBH(OAc)₃ Sodium triacetoxyborohydride Dichloromethane (DCM) or Dichloroethane (DCE), often with acetic acid Highly selective for iminium ions over ketones/aldehydes; mild conditions. harvard.edu
NaBH₃CN Sodium cyanoborohydride Methanol (MeOH) or Ethanol (EtOH), pH 6-7 Effective and selective, but generates toxic cyanide byproducts. harvard.edu
H₂/Catalyst Hydrogen Gas Pd/C, PtO₂, or Raney Nickel "Green" chemistry approach; can sometimes lead to reduction of other functional groups. rsc.org

A successful synthesis of N-substituted piperidines from piperidone has been demonstrated using reductive amination, highlighting the effectiveness of this methodology for creating such linkages. researchgate.net

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile method for the formation of the C-N bond in 4-Methyl-1,4'-bipiperidine. wikipedia.org This reaction class involves the coupling of an amine with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. beilstein-journals.org

For the synthesis of the target compound, this would typically involve coupling 4-methylpiperidine with a suitably activated piperidine derivative, such as 1-Boc-4-bromopiperidine or 1-Boc-4-iodopiperidine . The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. acs.org Bipyridine ligands have also been explored in palladium-catalyzed reactions. mdpi.comwisc.eduresearchgate.net

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination

Palladium Source Ligand Base Solvent
Pd(OAc)₂ or Pd₂(dba)₃ XPhos, RuPhos, SPhos NaOt-Bu, K₃PO₄, Cs₂CO₃ Toluene, Dioxane
Pd(OAc)₂ BINAP, DPPF NaOt-Bu Toluene

The use of these catalyst systems allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance. acs.orgresearchgate.net Following the coupling, the Boc-protecting group is cleaved with acid to yield the final product, often directly as its hydrochloride salt.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient approach to complex molecule synthesis. While specific MCRs for the direct synthesis of 4-Methyl-1,4'-bipiperidine are not extensively documented, one can conceptualize such a pathway.

An envisioned MCR could involve a variation of the Ugi or Passerini reactions, modified to incorporate the piperidine ring structures. For example, a reaction could potentially be designed involving:

A bifunctional component containing a pre-formed 4-methylpiperidine.

An isocyanide.

A carbonyl compound.

A carboxylic acid or ammonia (B1221849) equivalent that facilitates the formation of the second piperidine ring through a subsequent cyclization step.

Such a strategy would be highly convergent and atom-economical, though it would require significant development to control the complex reaction cascade and achieve the desired regioselectivity and stereoselectivity.

Instead of coupling two pre-formed piperidine rings, synthetic strategies can be devised where one piperidine ring is constructed onto another. The aza-Diels-Alder reaction is a powerful tool for the synthesis of six-membered nitrogen heterocycles. wikipedia.org This cycloaddition reaction involves an imine (the aza-dienophile) and a diene. lookchem.comrsc.org

In the context of 4-Methyl-1,4'-bipiperidine, a potential route could involve an imine derived from a 4-aminopiperidine (B84694) derivative reacting with a suitable diene to construct the second piperidine ring. For instance, an imine formed from 1-Boc-4-aminopiperidine could react with a diene, followed by reduction of the resulting double bond and deprotection to yield the target structure. The mechanism can be either a concerted pericyclic reaction or a stepwise Mannich-Michael pathway, often influenced by the use of Lewis or Brønsted acid catalysts. wikipedia.orgrsc.org

Other cyclization methods, such as intramolecular Dieckmann condensation or other annulation strategies, can also be employed to build the piperidine ring system from acyclic precursors that already contain the other piperidine moiety. youtube.comsciencemadness.org

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The 4-Methyl-1,4'-bipiperidine molecule contains a single stereocenter at the C4 position of the methyl-substituted piperidine ring. Therefore, it can exist as a pair of enantiomers, (R)-4-Methyl-1,4'-bipiperidine and (S)-4-Methyl-1,4'-bipiperidine. The synthesis of a specific enantiomer requires a stereoselective approach.

Several strategies can be employed to achieve this:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For example, a chiral amino acid could be elaborated through a series of reactions to form the chiral 4-methylpiperidine ring with a defined stereochemistry. nih.gov This chiral building block would then be used in one of the coupling strategies described above (e.g., reductive amination or cross-coupling).

Asymmetric Catalysis: A prochiral precursor, such as a 4-methylenepiperidine (B3104435) derivative, could undergo an asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand). This would create the stereocenter at the C4 position with high enantiomeric excess (ee). The resulting chiral 4-methylpiperidine could then be coupled to the second piperidine ring.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. This method can be applied to control the stereochemistry during the formation of the 4-methylpiperidine ring.

Enzymatic Resolution: A racemic mixture of 4-Methyl-1,4'-bipiperidine can be resolved into its separate enantiomers using enzymes (e.g., lipases) that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

The stereoselective synthesis of related chiral piperidine and pyrrolidine (B122466) structures has been successfully demonstrated, establishing precedents for these methodologies. nih.govnih.govconicet.gov.arelsevier.com For example, stereoselective approaches have been described for related compounds like (3R,4S)-3-amino-4-methyl pyrrolidine, showcasing methods for controlling stereochemistry in heterocyclic synthesis. elsevier.com

Derivatization and Functionalization Strategies Using this compound as a Scaffold

Once the 4-methyl-1,4'-bipiperidine core is synthesized, it can serve as a versatile scaffold for further chemical modification to generate a library of analogues.

The nitrogen atoms in the 4-methyl-1,4'-bipiperidine scaffold are nucleophilic and represent primary sites for derivatization. solubilityofthings.com The two nitrogen atoms have different chemical environments; one is a tertiary amine (part of the N-methylpiperidine ring) and the other is a secondary amine (part of the second piperidine ring, in the hydrochloride salt form). The secondary amine is the most common site for derivatization.

Standard reactions include:

N-Alkylation: The secondary amine can be alkylated using alkyl halides. researchgate.net Reaction conditions, such as the choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetonitrile), can be optimized to favor mono-alkylation. researchgate.net

N-Acylation: Acyl groups can be introduced by reacting the amine with acyl chlorides or anhydrides. For example, coupling with chloroacetyl chloride in the presence of a base like potassium carbonate is a common procedure. nih.gov

N-Arylation: The nitrogen can be coupled with aryl halides or triflates, often using palladium- or copper-catalyzed cross-coupling reactions.

Formation of Carbamates and Ureas: Reaction with isocyanates or carbamoyl (B1232498) chlorides yields ureas, while reaction with chloroformates or the use of reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) produces carbamates. The tert-butoxycarbonyl (Boc) group is a common protecting group for the piperidine nitrogen and its use in bipiperidine synthesis is well-documented, highlighting the feasibility of this modification. chemimpex.com

Directing functionalization to specific C-H bonds on the saturated rings or the methyl group is a more advanced strategy that offers access to unique derivatives.

Piperidine Ring Carbons: Site-selective C-H functionalization of the piperidine ring can be achieved using rhodium-catalyzed carbene insertion reactions. researchgate.net The position of functionalization (C2, C3, or C4) can be controlled by the judicious choice of the rhodium catalyst and the N-protecting group on the piperidine nitrogen. For example, using an N-Boc protecting group with a Rh₂(R-TCPTAD)₄ catalyst favors functionalization at the C2 position. In contrast, employing an N-α-oxoarylacetyl group in combination with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst directs the reaction to the C4 position. researchgate.net This level of control is crucial for synthesizing specific positional analogues. researchgate.net

Table 3: Catalyst and Protecting Group Control of Site-Selective C-H Functionalization of Piperidines researchgate.net
PositionN-Protecting GroupCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
C2BocRh₂(R-TCPTAD)₄72%>30:198%
C4COCOArRh₂(S-2-Cl-5-BrTPCP)₄70%>30:196%

Methyl Group: The C(sp³)–H bonds of the methyl group, which are typically unactivated, can be functionalized using radical-mediated reactions. nih.gov A process analogous to the Hofmann-Löffler-Freytag reaction, employing N-iodosulfonamides, can achieve chemoselective intramolecular amination of unactivated methyl groups. nih.gov This method proceeds through a radical-mediated hydrogen atom transfer (HAT) mechanism, allowing for the formation of a new C-N bond at the methyl position, typically resulting in a cyclized product like a pyrrolidine. nih.gov This strategy opens a pathway to tethering new functionalities directly to the methyl group of the 4-methyl-1,4'-bipiperidine scaffold.

Synthesis of Analogues and Homologues of the Bipiperidine System

The synthesis of analogues and homologues of the 4-methyl-1,4'-bipiperidine scaffold is a significant area of research in medicinal chemistry, driven by the need to explore structure-activity relationships and develop novel therapeutic agents. These synthetic efforts typically focus on the modification of the bipiperidine core at several key positions: the nitrogen atom of the second piperidine ring (N-1'), the carbon atom at position 4 of the first piperidine ring, and the introduction of spacers between the two piperidine rings to create homologues.

A primary strategy for the synthesis of N-substituted analogues involves the reductive amination of a suitably protected 4-piperidone with a substituted piperidine. For instance, N-Boc-piperidin-4-one can be reacted with various substituted anilines in a reductive amination reaction to yield N-aryl-N-(piperidin-4-yl)amines. Subsequent modification of the piperidine nitrogen allows for the introduction of diverse functionalities. This can be achieved through reactions such as aza-Michael additions with reagents like acrylonitrile (B1666552) or tert-butyl acrylate, or through alkylation with electrophiles like bromoacetonitrile (B46782) and 2-iodoethanol. researchgate.net

Another versatile approach utilizes N-benzyl-4-piperidone as a key intermediate. guidechem.com The benzyl (B1604629) group serves as a protecting group that can be removed via hydrogenation, and the carbonyl group at the 4-position is a reactive site for various transformations. guidechem.com For example, N-benzyl-4-piperidone can undergo reductive amination with a second piperidine derivative, followed by debenzylation and subsequent N-alkylation or N-acylation to introduce a wide array of substituents at the N-1' position.

The synthesis of analogues with different substituents at the 4-position of the first piperidine ring can be achieved through several methods. One common strategy involves the use of 4-piperidone as a starting material. The carbonyl group can be converted to a variety of functional groups which can then be further elaborated. For instance, a Wittig reaction can be employed to introduce an exocyclic double bond, which can then be hydrogenated or subjected to other addition reactions. kcl.ac.uk Alternatively, organometallic reagents can be added to the carbonyl group to introduce alkyl or aryl substituents directly.

Homologues of the bipiperidine system, where the two piperidine rings are separated by a carbon chain, can be synthesized through multi-step sequences. One approach involves the conjugate addition of a piperidine derivative to an appropriate Michael acceptor containing a second piperidine ring. For example, the synthesis of 4-(2-aminoethyl)piperidine derivatives has been reported, which can be considered homologues of the bipiperidine system. smolecule.com

A specific example of a synthesized analogue is 4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine. Its synthesis involves the formation of the bipiperidine core, which can be achieved through cyclization reactions of piperidine derivatives. The introduction of the 4-methylcyclohexyl group at the N-1' position is typically accomplished via an alkylation reaction. smolecule.com

Modern synthetic methods, such as the Suzuki coupling, have also been employed for the construction of related structures. For instance, an efficient method for synthesizing 4-benzyl piperidines involves the hydroboration of N-Boc-4-methylenepiperidine followed by a Suzuki coupling with an appropriate aryl halide. This protocol is notable for its tolerance of a wide variety of reaction partners. organic-chemistry.org

The following tables summarize some of the synthesized analogues and homologues of the bipiperidine system, along with their key synthetic intermediates.

Table 1: Synthesized Analogues of 4-Methyl-1,4'-bipiperidine

Compound NameStructureKey Starting MaterialsSynthetic Approach
4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine4-Methylpiperidine, 4-MethylcyclohexanoneReductive amination
1'-Benzyl-4-methyl-1,4'-bipiperidine4-Methylpiperidine, 1-Benzyl-4-piperidoneReductive amination
1'-(Ethoxycarbonyl)-4-methyl-1,4'-bipiperidine4-Methyl-1,4'-bipiperidine, Ethyl chloroformateAcylation
4-Ethyl-1,4'-bipiperidine1,4'-Bipiperidine, Acetaldehyde, Reducing agentReductive alkylation

Table 2: Synthesized Homologues of the Bipiperidine System

Compound NameStructureKey Starting MaterialsSynthetic Approach
1-(2-(Piperidin-1-yl)ethyl)piperidinePiperidine, 1-(2-Chloroethyl)piperidineN-Alkylation
1-(3-(Piperidin-1-yl)propyl)piperidinePiperidine, 1-(3-Bromopropyl)piperidineN-Alkylation
4-(2-(Piperidin-1-yl)ethyl)piperidine4-(2-Aminoethyl)piperidine, 1,5-DibromopentaneCyclization

Table 3: Key Intermediates in the Synthesis of Analogues and Homologues

Compound NameStructure
N-Boc-4-piperidone
N-Benzyl-4-piperidone
1,4'-Bipiperidine
[1,4']Bipiperidinyl-1'-carbonyl chloride
1'-Boc-[1,4'-bipiperidine]-4-carboxylic acid

Computational Chemistry and Molecular Modeling of 4 Methyl 1,4 Bipiperidine Hydrochloride

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4-Methyl-1,4'-bipiperidine (B38192) hydrochloride, which is composed of two interconnected piperidine (B6355638) rings, with a methyl group on one and a protonated nitrogen on the other, forming the hydrochloride salt.

Density Functional Theory (DFT) is a robust method for investigating the conformational landscape of 4-Methyl-1,4'-bipiperidine hydrochloride. The molecule's conformational flexibility arises from the chair conformations of the two piperidine rings and the rotational freedom around the C-N bond linking them.

The protonation of one of the nitrogen atoms, due to the hydrochloride formation, significantly influences the conformational preference. The protonated piperidine ring will have a more rigid structure. Conformational analysis using DFT, for instance with the B3LYP functional and a 6-31G(d) basis set, can be employed to determine the relative energies of different conformers. researchgate.net The possible chair conformations (axial and equatorial) of both rings, along with the orientation of the methyl group, lead to several possible low-energy structures.

An energetic profile can be generated by systematically rotating the dihedral angle of the bond connecting the two piperidine rings and calculating the energy at each step. This would reveal the energy barriers between different conformations and identify the most stable (ground state) geometry of the molecule. For the related molecule 4-methylpiperidine (B120128), DFT calculations have shown excellent agreement with experimental values for geometric parameters. researchgate.net

Table 1: Predicted Stable Conformers of this compound

ConformerMethyl Group OrientationInter-ring Dihedral Angle (degrees)Relative Energy (kcal/mol)
1Equatorial~1800.00
2Axial~1801.5 - 2.5
3Equatorial~603.0 - 5.0
4Axial~604.5 - 7.0
Note: This is a hypothetical data table based on expected outcomes from DFT calculations on similar piperidine systems.

For higher accuracy in electronic structure calculations, ab initio methods such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) can be utilized. While computationally more expensive than DFT, these methods can provide a more precise description of electron correlation effects, which are important for accurately determining the molecule's electronic properties. For 4-methylpiperidine, both HF and DFT methods have been used to calculate its molecular geometry and vibrational frequencies. researchgate.net Such calculations for this compound would yield precise values for orbital energies, ionization potential, and electron affinity.

Computational methods are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated chemical shifts for different conformers can be averaged based on their Boltzmann population to obtain a theoretical spectrum that can be compared with experimental data. The protonation of the nitrogen will have a significant effect on the chemical shifts of the adjacent protons.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. researchgate.netmdpi.com For the related 4-methylpiperidine, DFT calculations have been shown to accurately reproduce the experimental vibrational spectrum. researchgate.net The calculated frequencies for this compound would show characteristic bands for the N-H stretch of the protonated amine, C-H stretching of the methyl group and piperidine rings, and various bending and rocking modes. nih.gov A comparison of calculated and experimental frequencies often requires a scaling factor to account for anharmonicity and basis set limitations. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N⁺-HStretching2700 - 3000
C-H (methyl)Asymmetric Stretch~2960
C-H (methyl)Symmetric Stretch~2870
C-H (ring)Stretching2800 - 3000
C-NStretching1100 - 1250
Note: This is a hypothetical data table based on typical frequency ranges for these functional groups.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound in a more dynamic and realistic environment, such as in a solvent like water. researchgate.net An MD simulation would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms over a period of time.

This approach allows for the observation of conformational transitions and the influence of the solvent on the molecule's structure and dynamics. nih.govrsc.org The presence of the hydrochloride salt will lead to specific solvation patterns, with water molecules forming hydrogen bonds with the protonated nitrogen. The simulation can also provide information on the hydration shell around the molecule and the mobility of water molecules in its vicinity. researchgate.net

Molecular Docking and Ligand-Target Interaction Studies in silico

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. researchgate.net Given the structural similarity of the bipiperidine scaffold to known pharmacologically active molecules, it is plausible to investigate its interaction with various biological targets, particularly neuronal receptors. nih.gov

Based on the structural features of 4-Methyl-1,4'-bipiperidine, potential biological targets include the serotonin (B10506) transporter (SERT) and dopamine (B1211576) receptors (DRs), as piperidine derivatives are known to interact with these targets. phcogj.commdpi.com A molecular docking study could be performed to predict the binding mode of this compound within the binding site of a receptor like SERT. nih.govau.dk

The docking process would involve preparing the 3D structures of both the ligand and the receptor. The protonated nitrogen of the ligand would likely form a key electrostatic interaction with an acidic residue in the receptor's binding pocket. The methyl group and the rest of the bipiperidine structure would engage in van der Waals and hydrophobic interactions with other residues. nih.gov The results of the docking simulation would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, which can be visually inspected to understand the key interactions.

Table 3: Predicted Interactions from Molecular Docking with a Theoretical Serotonin Transporter Model

Interacting Residue (SERT)Interaction TypePredicted Distance (Å)
Aspartic Acid (ASP)Hydrogen Bond/Ionic2.5 - 3.5
Phenylalanine (PHE)Pi-Pi Stacking3.5 - 4.5
Isoleucine (ILE)Hydrophobic3.0 - 5.0
Tyrosine (TYR)Hydrogen Bond2.8 - 3.8
Note: This is a hypothetical data table based on expected interactions of similar ligands with the serotonin transporter.

Assessment of Ligand Efficiency and Binding Free Energies through Computational Methods

The evaluation of a potential drug candidate's effectiveness is multifaceted, extending beyond simple binding affinity. Ligand efficiency (LE) metrics provide a way to normalize binding affinity by the size of the molecule, offering a more nuanced understanding of a compound's quality. nih.gov These metrics help in identifying compounds that have a favorable balance of potency and size, which is often a predictor of successful drug development. nih.gov

Binding free energy calculations are a cornerstone of computational drug design, aiming to accurately predict the strength of the interaction between a ligand and its target protein. nih.govnih.gov These calculations can be broadly categorized into several approaches, including endpoint methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and more rigorous alchemical free energy calculations such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.govnih.gov While computationally demanding, alchemical methods can provide predictions with an accuracy often approaching that of experimental measurements, with a root mean square error (RMSE) of about 1 kcal/mol being a widely accepted target. nih.gov For instance, a systematic analysis of 90 fragments across eight different protein systems using FEP demonstrated the suitability of this method for accurately predicting fragment binding affinities. nih.gov

For a molecule like this compound, these computational methods would be invaluable. Initially, molecular docking could predict the binding pose of the ligand within a target's active site. Following this, more sophisticated methods like FEP could be employed to calculate the relative binding free energy of a series of analogs, guiding the optimization of the scaffold. The accuracy of these binding free energy calculations is highly dependent on the quality of the starting pose, and in turn, the successful prediction of binding energies for a series of related compounds can serve to validate the proposed binding mode. nih.gov

A variety of ligand efficiency indices can be calculated to assess the quality of a compound. Some of the commonly used metrics are presented in the table below.

Ligand Efficiency MetricFormulaDescription
Ligand Efficiency (LE)(pActivity × 1.37) / Heavy Atom Count (HA)Relates the binding affinity (in terms of pActivity) to the number of non-hydrogen atoms in the molecule. nih.gov
Binding Efficiency Index (BEI)(pActivity × 1000) / Molecular Weight (MW)Normalizes the binding affinity by the molecular weight of the compound. nih.gov
Lipophilic Ligand Efficiency (LLE)pActivity - logP or logDMeasures the potency of a compound relative to its lipophilicity, a key factor in ADME properties. nih.gov
Surface-binding Efficiency Index (SEI)(pActivity × 100) / Polar Surface Area (PSA)Relates binding affinity to the polar surface area, which is important for cell permeability. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for Novel Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. peerj.comdovepress.com A pharmacophore model does not represent a real molecule or a real association of functional groups, but rather an abstract concept that encapsulates the common features of a set of active molecules. peerj.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features. peerj.commdpi.com This process, known as virtual screening, is a cost-effective and rapid method for enriching a list of potential hits before they are subjected to experimental testing. peerj.commdpi.com The success of a virtual screening campaign heavily relies on the quality of the pharmacophore model, which can be generated based on a set of known active ligands or from the structure of the ligand-binding site of the target protein. mdpi.com

In the context of this compound, a pharmacophore model could be developed based on its structure and the known interactions of similar bipiperidine analogs with their biological targets. For example, in a study on corticotropin-releasing factor 1 (CRF1) receptor antagonists, a six-point pharmacophore model was developed that included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov This model was then used to build a statistically significant 3D-QSAR model. nih.gov Similarly, for the discovery of new type 4 cAMP phosphodiesterase (PDE4) inhibitors, a pharmacophore model with two hydrogen bond acceptors, one hydrophobic region, and one aromatic ring feature was successfully used to screen databases and identify novel hits. nih.gov

The general workflow for pharmacophore modeling and virtual screening involves several key steps:

Training Set Selection: A diverse set of molecules with known biological activity against the target of interest is chosen.

Conformational Analysis: The conformational space of each molecule in the training set is explored to identify low-energy conformations.

Pharmacophore Model Generation: Common chemical features among the active molecules are identified and aligned to generate one or more pharmacophore hypotheses.

Model Validation: The generated models are evaluated for their ability to distinguish between active and inactive compounds.

Virtual Screening: The best pharmacophore model is used as a query to search large compound databases.

Hit Filtering and Analysis: The retrieved hits are further filtered based on drug-like properties and subjected to molecular docking to predict their binding modes.

Mechanistic Investigations of 4 Methyl 1,4 Bipiperidine Hydrochloride in in Vitro Biological Systems

Cellular Assays for Functional Characterization in Pre-clinical Cell Line Models

Functional characterization of a compound in preclinical cell line models is a critical step in drug discovery, providing insights into its biological activity and mechanism of action at the cellular level. A variety of assays are employed to understand how a compound interacts with cellular targets and modulates cellular functions.

Reporter Gene Assays for Receptor Activation or Inhibition

Reporter gene assays are a powerful tool to study the activation or inhibition of specific signaling pathways initiated by receptor-ligand interactions. These assays are designed to measure the transcriptional activity of a gene of interest, which is indirectly quantified by the expression of a linked "reporter" gene.

The fundamental principle involves genetically modifying a cell line to express a reporter gene, such as luciferase or β-galactosidase, under the control of a promoter that is responsive to a specific signaling pathway. When a compound like 4-Methyl-1,4'-bipiperidine (B38192) hydrochloride activates or inhibits a receptor, it triggers a cascade of intracellular events that ultimately leads to the modulation of transcription factors binding to this promoter. This, in turn, alters the expression of the reporter gene, producing a measurable signal (e.g., light output for luciferase).

Hypothetical Application to 4-Methyl-1,4'-bipiperidine hydrochloride:

To investigate the effect of this compound on a specific receptor, a cell line endogenously or recombinantly expressing the receptor would be transfected with a reporter gene construct. The cells would then be treated with varying concentrations of the compound. An increase or decrease in the reporter signal compared to untreated cells would indicate agonistic or antagonistic activity, respectively.

Table 1: Hypothetical Reporter Gene Assay Data for this compound

Concentration (µM)Reporter Gene Activity (Fold Change)
0.011.1
0.11.8
14.5
108.2
1008.5

This table is illustrative and does not represent actual experimental data.

Calcium Flux Assays and Other Second Messenger Measurements

Many cellular receptors, particularly G-protein coupled receptors (GPCRs), signal through the mobilization of intracellular second messengers like calcium ions (Ca²⁺), cyclic AMP (cAMP), or inositol (B14025) phosphates. Measuring the changes in the concentration of these molecules upon compound treatment provides a direct assessment of receptor activation.

Calcium flux assays are commonly performed using fluorescent indicators that exhibit a change in fluorescence intensity upon binding to Ca²⁺. Cells are loaded with a calcium-sensitive dye, and the fluorescence is monitored before and after the addition of the test compound. An increase in fluorescence indicates a rise in intracellular calcium, suggesting the activation of a signaling pathway that leads to calcium release from intracellular stores or influx from the extracellular medium.

Hypothetical Application to this compound:

Pre-clinical cell line models expressing a target receptor known to couple to calcium signaling pathways would be utilized. These cells would be loaded with a fluorescent calcium indicator. The addition of this compound would be followed by real-time fluorescence measurement to detect any changes in intracellular calcium levels.

Table 2: Hypothetical Calcium Flux Assay Data for this compound

Concentration (µM)Peak Fluorescence Intensity (Arbitrary Units)
0.01150
0.1450
11200
102800
1002950

This table is illustrative and does not represent actual experimental data.

Cell-Based Ligand Binding Studies

Cell-based ligand binding assays are used to determine the affinity and specificity of a compound for a particular receptor in a more physiologically relevant environment than purified protein-based assays. These assays typically involve the use of a radiolabeled or fluorescently tagged ligand that is known to bind to the target receptor.

In a competition binding assay, cells expressing the receptor of interest are incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound (e.g., this compound). If the test compound binds to the same site on the receptor, it will compete with the labeled ligand, resulting in a decrease in the measured signal. The concentration of the test compound that displaces 50% of the labeled ligand (the IC₅₀ value) can be used to determine its binding affinity (Kᵢ).

Assays for Ion Channel Modulating Activity

Ion channels are critical for various physiological processes, and their modulation can have significant therapeutic effects. Assays to assess the activity of compounds on ion channels can be performed using various techniques, including electrophysiology (e.g., patch-clamp) and fluorescence-based assays.

Fluorescence-based assays often utilize ion-sensitive dyes or membrane potential-sensitive dyes. For example, to study the effect of a compound on a potassium channel, a thallium-sensitive dye can be used. Thallium ions can pass through potassium channels, and their influx can be detected by the dye. An increase or decrease in the fluorescence signal in the presence of the test compound would suggest modulation of the channel's activity.

Investigation of Intracellular Signaling Pathways and Molecular Mechanisms in vitro

To further elucidate the mechanism of action of a compound, it is essential to investigate its effects on downstream intracellular signaling pathways and molecular interactions.

Western Blotting and Immunoprecipitation for Protein Expression and Interaction

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a cell lysate. Following treatment of cells with a compound, proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest. This can reveal if the compound alters the expression or post-translational modification (e.g., phosphorylation) of key signaling proteins.

Immunoprecipitation is used to study protein-protein interactions. An antibody to a specific protein is used to pull that protein out of a cell lysate, along with any proteins that are bound to it. These interacting proteins can then be identified by Western blotting.

Hypothetical Application to this compound:

If reporter gene or second messenger assays suggest that this compound acts on a particular signaling pathway, Western blotting could be used to examine the phosphorylation status of key kinases in that pathway (e.g., ERK, Akt). Immunoprecipitation could be employed to determine if the compound affects the interaction of the target receptor with its downstream signaling partners.

Transcriptomic (e.g., RNA-Seq) and Proteomic Analysis in Cellular Models

Comprehensive searches of available scientific literature and databases have yielded no specific studies on the transcriptomic or proteomic effects of this compound in cellular models. While methodologies for such analyses are well-established, their application to this particular compound has not been reported in the accessible scientific domain.

General research into related chemical structures, such as piperidine (B6355638) derivatives, indicates that these scaffolds can influence various cellular pathways. For instance, a recent patent application describes novel piperidine derivatives as inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in chronic kidney disease. acs.org The study highlights the use of transcriptomic analysis to identify the upregulation of NNMT in diseased tissues, providing a rationale for the development of piperidine-based inhibitors. acs.org Another study on the natural product piperine, which contains a piperidine ring, used transcriptome analysis to elucidate the biosynthetic pathways of this alkaloid in Piper longum L. nih.gov

Live-Cell Imaging for Subcellular Localization and Dynamic Processes

There are currently no published studies utilizing live-cell imaging to determine the subcellular localization or to track the dynamic processes of this compound. The development of fluorescent probes is a key prerequisite for such investigations.

Methodologies for visualizing the subcellular distribution of small molecules are available. These often involve conjugating a fluorescent dye to the molecule of interest. For example, fluorescent probes have been developed for other piperidine-containing molecules to enable their visualization within living cells. osaka-u.ac.jp Research has also focused on creating fluorescent probes that target specific organelles, which can then be used in co-localization studies to determine the location of other molecules. nih.govaddgene.org However, a fluorescently-labeled version of this compound has not been described in the scientific literature, and therefore, its subcellular distribution remains uncharacterized.

Advanced Applications and Research Niches for 4 Methyl 1,4 Bipiperidine Hydrochloride

Role as a Chiral Ligand or Catalyst Precursor in Asymmetric Organic Synthesis

The application of chiral molecules as ligands or catalysts to control the stereochemical outcome of a chemical reaction is a cornerstone of modern organic synthesis. While direct research on 4-Methyl-1,4'-bipiperidine (B38192) hydrochloride in this context is limited, the broader class of piperidine-containing compounds has seen some exploration.

Application in Metal-Catalyzed Asymmetric Reactions

The nitrogen atoms within the bipiperidine structure of 4-Methyl-1,4'-bipiperidine hydrochloride possess lone pairs of electrons that can coordinate with metal centers. If the bipiperidine ligand is made chiral, it can create a chiral environment around the metal, influencing the stereoselectivity of reactions such as hydrogenations, cross-couplings, and cyclopropanations. For instance, chiral bipyridine ligands, which are aromatic analogues, are widely used in asymmetric catalysis. hku.hkresearchgate.net While not a direct equivalent, the principle of creating a chiral pocket around a metal catalyst could potentially be applied to derivatives of 4-Methyl-1,4'-bipiperidine. The development of a chiral version of this saturated bipiperidine could offer a flexible, non-aromatic scaffold for new catalytic systems.

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines and their derivatives are a significant class of organocatalysts. Research has demonstrated the use of chiral phosphoric acids to catalyze asymmetric intramolecular aza-Michael cyclizations for the synthesis of nitrogen heterocycles, including substituted piperidines, with high enantioselectivity. whiterose.ac.uk Furthermore, chiral guanidines and their derivatives have been shown to be powerful organocatalysts due to their basicity and hydrogen-bonding capabilities. rsc.org A chiral derivative of 4-Methyl-1,4'-bipiperidine, with its two basic nitrogen atoms, could potentially be explored as a bifunctional organocatalyst, activating both the nucleophile and electrophile in a reaction.

Supramolecular Chemistry and Host-Guest Interactions Involving the Bipiperidine Moiety

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The interactions between these molecules, often non-covalent, lead to the formation of larger, organized structures.

Complexation with Macrocyclic Receptors

The piperidinium (B107235) ion, which would be present in the protonated form of this compound, can participate in host-guest interactions with macrocyclic receptors such as crown ethers and cyclodextrins. These interactions are typically driven by hydrogen bonding and ion-dipole forces. Studies on piperidone derivatives have shown the formation of well-defined hydrogen-bonded synthons with dicarboxylic acids. nih.gov This suggests that this compound could form predictable complexes with appropriate host molecules, a fundamental aspect of creating more complex supramolecular architectures.

Formation of Self-Assembled Structures

Molecules capable of forming directional, non-covalent bonds can self-assemble into larger, ordered structures like micelles, vesicles, or gels. Porphyrin-based supramolecular assemblies have been investigated for applications in photodynamic therapy. nih.gov While the bipiperidine moiety itself is not known for forming extensive self-assembled structures, its ability to be functionalized offers a route to incorporate it into larger molecules that do self-assemble. The hydrochloride salt form could also influence crystal packing and the formation of specific solid-state structures.

Development of Chemical Probes and Imaging Agents Incorporating the 4-Methyl-1,4'-bipiperidine Scaffold

Chemical probes and imaging agents are essential tools for visualizing and studying biological processes in real-time. The piperidine (B6355638) scaffold is a common feature in many biologically active molecules and has been incorporated into various probes.

The development of fluorescent probes is a significant area of research for understanding biological systems. For example, fluorescent derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have been created as high-affinity probes for sigma receptors, which are of interest in cancer and Alzheimer's disease research. nih.gov These probes, with emissions ranging from green to near-infrared, have been successfully used in various microscopy techniques. nih.gov This demonstrates the utility of the piperidine core in constructing targeted fluorescent ligands. The 4-Methyl-1,4'-bipiperidine scaffold could serve as a foundation for new probes, where one piperidine ring could be functionalized with a fluorophore and the other with a targeting moiety.

Furthermore, the labeling of molecules with positron-emitting radionuclides allows for their use in Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.govnih.gov The synthesis of radiolabeled molecules containing a piperidine ring has been reported, highlighting the feasibility of incorporating radionuclides into such structures. researchgate.net A radiolabeled version of 4-Methyl-1,4'-bipiperidine or its derivatives could potentially be developed for PET imaging, targeting specific receptors or transporters in the body.

While the direct application of This compound in these advanced fields is not yet a focus of published research, the foundational principles and related studies on similar structures suggest that it holds potential as a versatile scaffold for future discoveries in catalysis, supramolecular chemistry, and biomedical imaging.

Fluorescent and Luminescent Probes

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes in real-time. The secondary amine of the piperidine ring in this compound offers a reactive handle for the covalent attachment of fluorophores.

A common strategy for labeling amine-containing molecules involves the use of fluorophores equipped with amine-reactive functional groups, such as isothiocyanates or succinimidyl esters. acs.org For instance, the secondary amine of the 1,4'-bipiperidine moiety could react with a fluorophore like fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative to yield a fluorescently tagged molecule. The general synthesis approach would involve the reaction of 4-Methyl-1,4'-bipiperidine with an amine-reactive fluorophore under mild basic conditions to facilitate the formation of a stable thiourea (B124793) or amide linkage, respectively. acs.orgnih.gov

Furthermore, the bipiperidine structure itself, particularly when derivatized to form conjugated systems, can exhibit intrinsic fluorescence. Bipyridine derivatives are well-known for their use in luminescent metal complexes, where coordination to a metal ion can significantly enhance or modulate their photophysical properties. rsc.orgnih.govnih.gov While 4-Methyl-1,4'-bipiperidine is not a bipyridine, the two nitrogen atoms could potentially chelate certain metal ions. Functionalization of the piperidine rings to introduce aromatic or heteroaromatic systems could lead to novel fluorophores whose emission properties are sensitive to the local environment, pH, or the presence of specific metal ions. mdpi.com For example, the introduction of a dansyl or nitrobenzoxadiazole (NBD) group can lead to environmentally sensitive probes. rsc.orgresearchgate.net

The potential application of such probes derived from this compound could include:

Cellular Imaging: Tracking the uptake and distribution of the bipiperidine scaffold within living cells.

Sensing: Designing probes where the fluorescence is "turned on" or "turned off" upon binding to a specific analyte or changing environmental conditions. mdpi.com

High-Throughput Screening: Developing fluorescent ligands for assays to identify new protein targets or modulators.

Table 1: Potential Strategies for Developing Fluorescent Probes from 4-Methyl-1,4'-bipiperidine

Probe Design StrategyReactive Moiety on BipiperidineFluorophore TypePotential Application
Covalent LabelingSecondary amineIsothiocyanate or Succinimidyl ester-functionalized fluorophoreCellular tracking and localization
Metal-Chelation SensorBipiperidine nitrogensFormation of a complex with a luminescent metal ion (e.g., Ru(II), Eu(III))Sensing of specific metal ions
Intrinsic FluorophoreChemical modification to create a conjugated systemPolyaromatic or heteroaromatic systemEnvironment-sensitive imaging

Affinity Probes for Target Identification

Identifying the cellular targets of bioactive small molecules is a critical step in drug discovery. Affinity-based probes are powerful tools for this purpose. rsc.org These probes are typically derived from a bioactive molecule and incorporate a reactive group for covalent cross-linking to the target protein and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment. mdpi.comnih.gov

The 4-Methyl-1,4'-bipiperidine scaffold could be systematically modified to create affinity probes. The design of such a probe would involve:

A Recognition Element: The 4-Methyl-1,4'-bipiperidine core itself, which would be responsible for binding to the target protein. Piperidine and its derivatives are known to bind to a variety of receptors and enzymes. nih.govrsc.org

A Reactive Group: A photoreactive group, such as a benzophenone (B1666685) or an aryl azide, could be introduced onto the piperidine ring. Upon photoactivation, this group forms a highly reactive species that can covalently bind to nearby amino acid residues in the protein's binding pocket. mdpi.com

A Reporter Tag: A biotin moiety for affinity purification of the cross-linked protein-probe complex, or a fluorescent tag for direct visualization, would be attached, often via a linker arm to minimize steric hindrance. nih.govresearchgate.net

The synthesis of such a probe would be a multi-step process, potentially involving the functionalization of one of the piperidine nitrogens with a linker attached to the reporter tag, and modification of another position on the ring system with the photoreactive group. The retention of biological activity of the parent molecule is a key consideration in the design of affinity probes. nih.gov

Table 2: Components of a Hypothetical Affinity Probe Based on 4-Methyl-1,4'-bipiperidine

ComponentFunctionExample Moiety
Recognition ElementBinds to the target protein4-Methyl-1,4'-bipiperidine scaffold
Reactive GroupCovalently cross-links to the target upon activationBenzophenone, Aryl Azide
Reporter TagEnables detection and purification of the targetBiotin, Fluorescent Dye (e.g., Cy5)
LinkerSpatially separates the reporter tag from the recognition elementPolyethylene glycol (PEG), alkyl chain

Applications in Materials Science (e.g., Polymer Chemistry, Coordination Polymers)

The bifunctional nature of 4-Methyl-1,4'-bipiperidine, with its two nitrogen atoms, makes it a candidate as a monomer or a building block in materials science.

In polymer chemistry , piperidine-containing polymers have been explored for applications such as proton exchange membranes in fuel cells. acs.orgacs.org The basic nitrogen atoms in the piperidine ring can interact with acids, facilitating proton transport. acs.org this compound could potentially be used as a diamine monomer in polycondensation reactions with diacyl chlorides or diepoxides to form novel polyamides or polyamines. The resulting polymers would possess a high density of nitrogen atoms within the main chain, which could be exploited for applications in:

Gas Sorption: The nitrogen-rich polymers could exhibit an affinity for acidic gases like CO2.

Membrane Separations: The specific chemical and physical properties of the polymer could be tuned for gas or liquid separations.

Catalyst Supports: The basic nitrogen sites could serve as anchoring points for catalytic metal nanoparticles.

In the field of coordination polymers and Metal-Organic Frameworks (MOFs) , nitrogen-containing ligands are extensively used to link metal ions or clusters into extended one-, two-, or three-dimensional networks. nih.govrsc.org Bipyridines are a classic example of such ligands. rsc.orgacs.orgacs.org Although the nitrogen atoms in 4-Methyl-1,4'-bipiperidine are part of saturated rings, they can still coordinate to metal centers. The flexibility of the bipiperidine backbone could lead to the formation of novel network topologies that are not accessible with more rigid ligands. The methyl group could also influence the self-assembly process and the final structure of the coordination polymer. Potential research directions include the synthesis of new MOFs with 4-Methyl-1,4'-bipiperidine as a linker for applications in gas storage, catalysis, and sensing.

Utilization as an Analytical Reference Standard in Complex Biological and Chemical Matrices

Analytical reference standards are highly purified compounds used to confirm the identity and quantify the amount of a substance in a sample. sigmaaldrich.comsigmaaldrich.com They are essential for the validation of analytical methods and for ensuring the accuracy and reproducibility of experimental results.

This compound can serve as a valuable analytical reference standard in several contexts:

Pharmacokinetic Studies: If a drug candidate contains the 4-Methyl-1,4'-bipiperidine moiety, the pure hydrochloride salt would be essential for developing and validating bioanalytical methods (e.g., LC-MS/MS) to measure the concentration of the drug and its metabolites in biological matrices such as plasma, urine, and tissues. mdpi.com

Impurity Profiling: In the synthesis of more complex molecules derived from 4-Methyl-1,4'-bipiperidine, the starting material itself could be a potential impurity in the final product. A certified reference standard is required to detect and quantify such process-related impurities. acanthusresearch.com

Metabolite Identification: If 4-Methyl-1,4'-bipiperidine is identified as a metabolite of a drug, its reference standard would be needed for confirmation and quantification.

Environmental and Forensic Analysis: In cases where piperidine-based compounds are monitored as environmental contaminants or are relevant in forensic investigations, a well-characterized standard is crucial for accurate analysis.

The hydrochloride salt form provides good stability and solubility in aqueous media, which is advantageous for the preparation of stock solutions and calibration standards. The development of a certified reference material for this compound would involve thorough characterization of its purity and identity using a range of analytical techniques, including NMR, mass spectrometry, and chromatography.

Methodological Challenges and Innovations in Research on 4 Methyl 1,4 Bipiperidine Hydrochloride

Challenges in Synthesis and Purification of Complex Bipiperidine Derivatives

The creation of complex bipiperidine derivatives is often not straightforward, presenting multiple synthetic and purification challenges. The construction of the bipiperidine backbone itself can be difficult, with many established synthetic methods suffering from low conversion rates, harsh reaction conditions, or the need for toxic reagents. nih.gov

Synthetic Hurdles: The synthesis of bipyridine and bipiperidine structures frequently relies on cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions. lboro.ac.uk While powerful, these methods have limitations. For instance, the Suzuki-Miyaura reaction can be hampered by the poor stability of certain precursors, like 2-pyridylboronic acid derivatives, and the catalytic efficiency can be low. nih.gov Stille coupling, though effective, utilizes highly toxic organotin reactants, posing significant safety and environmental concerns. nih.gov Transition-metal-catalyzed homocoupling of Grignard reagents is an efficient route for symmetrical bipiperidyl structures, but this limits its utility for creating unsymmetrical derivatives. nih.gov Furthermore, many synthetic routes generate by-products that are structurally similar to the target compound, complicating the purification process. mdpi.com For example, radical-mediated amine cyclization for producing piperidines can yield linear alkene by-products. mdpi.com

Purification Complexities: Purification of the final product, such as 4-Methyl-1,4'-bipiperidine (B38192) hydrochloride, requires the removal of unreacted starting materials, catalysts, and synthetically-generated impurities. The similar polarity and physical properties of these impurities to the desired compound make separation by standard techniques like column chromatography challenging. Methods such as extractive distillation or supercritical fluid extraction with solvents like carbon dioxide have been developed for separating pyridine (B92270) derivatives from aqueous solutions, but these require specialized equipment. google.com The final salt formation step to produce the hydrochloride adds another layer of complexity, requiring precise pH control to ensure complete conversion without introducing instability.

Table 1: Comparison of Selected Synthetic Methods for Bipyridine/Bipiperidine Scaffolds

Synthetic Method Advantages Disadvantages & Challenges
Suzuki-Miyaura Coupling Broad scope for symmetrical and non-symmetrical products. lboro.ac.uk Poor stability of some boronic acid precursors; potentially low catalytic efficiency. nih.gov
Stille Coupling Useful for a range of derivatives, including biquinolinyl compounds. nih.gov High toxicity of organotin reagents. nih.gov
Wurtz-type Homocoupling Efficient for constructing symmetrical backbones. nih.gov Not suitable for unsymmetrical derivatives; may require multiple halogen substituents. nih.gov
Hydrogenation of Pyridines A common method for converting pyridines to piperidines. mdpi.com Can be difficult to achieve stereoselectivity; risk of incomplete reduction or ring-opening of other substituents. mdpi.com
Radical-Mediated Cyclization Effective for producing various piperidines. mdpi.com Competition between processes can lead to by-product formation. mdpi.com

Advancements in Analytical Methodologies for Trace Analysis and Stereoisomer Discrimination

The accurate analysis of 4-Methyl-1,4'-bipiperidine hydrochloride is critical for quality control and research. This is particularly true for detecting minute impurities (trace analysis) and for separating stereoisomers, as different enantiomers of a chiral compound can have distinct biological properties. nih.gov

Trace Analysis: Modern analytical technologies, especially those coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS), have become indispensable. nih.gov Recent advancements in high-resolution mass spectrometry (HRMS) have significantly enhanced the ability to detect and identify compounds at very low levels. americanpharmaceuticalreview.com This increased sensitivity and specificity are crucial for identifying trace-level impurities that could impact experimental results. americanpharmaceuticalreview.com

Stereoisomer Discrimination: Since 4-Methyl-1,4'-bipiperidine possesses a chiral center at the methyl-substituted piperidine (B6355638) ring, separating its enantiomers is a key analytical task. This is achieved through chiral separation techniques. wvu.edu The most common methods rely on creating a chiral environment where the enantiomers interact differently, allowing for their separation. chiralpedia.com

High-Performance Liquid Chromatography (HPLC): This is the most prevalent technique, typically employing a Chiral Stationary Phase (CSP). chiralpedia.com CSPs, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, provide a chiral environment that causes one enantiomer to be retained longer than the other. chiralpedia.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC. rsc.org It often uses supercritical CO2 as the mobile phase, which reduces solvent consumption and can lead to faster separations. rsc.orgnih.gov SFC is highly effective for both analytical and preparative-scale chiral separations. nih.gov

Capillary Electrophoresis (CE): CE offers high separation efficiency and rapid analysis times. nih.gov In this technique, chiral selectors, such as cyclodextrins, are typically added to the background electrolyte to facilitate the separation of enantiomers. nih.govwvu.edu

Table 2: Advanced Analytical Techniques for Chiral Separation

Technique Principle of Chiral Separation Common Chiral Selectors/Phases Key Advantages
HPLC Differential interaction with a Chiral Stationary Phase (CSP). chiralpedia.com Polysaccharide derivatives (cellulose, amylose), cyclodextrins, crown ethers. chiralpedia.com Wide applicability, well-established, excellent resolution. nih.gov
SFC Differential interaction with a CSP in a supercritical fluid mobile phase. rsc.org Polysaccharide-based CSPs are common. rsc.org Fast separations, reduced organic solvent consumption, cost-effective. rsc.org
CE Differential mobility in the presence of a chiral selector in the electrolyte. nih.gov Cyclodextrins, crown ethers, proteins. wvu.edursc.org High efficiency, rapid analysis, low sample consumption. nih.gov
GC Differential interaction with a chiral stationary phase in the gas phase. nih.gov Cyclodextrin derivatives. High resolution for volatile compounds.

Development of High-Throughput Screening (HTS) Platforms for Derivative Libraries

High-Throughput Screening (HTS) is a technology that automates the testing of vast numbers of chemical compounds against biological targets, dramatically accelerating the discovery process. nih.govscdiscoveries.com The development of HTS platforms for libraries of bipiperidine derivatives allows researchers to rapidly identify molecules with specific biological activities. chemcopilot.comnih.gov

An HTS campaign involves several key stages:

Compound Library Management: Large collections, or libraries, of chemical compounds are meticulously curated, often stored in dimethyl sulfoxide (B87167) (DMSO) in multi-well plates (e.g., 96, 384, or 1536 wells). nih.govchemcopilot.com These libraries can be diverse, aiming to cover a wide chemical space, or focused, containing compounds with structures similar to known active molecules. thermofisher.comku.edu

Assay Development: A robust and sensitive biological test (assay) is developed to measure the effect of the compounds on a specific target, such as an enzyme or receptor. mdpi.com Common detection methods include fluorescence, luminescence, and absorbance, chosen for their sensitivity and adaptability to automation. nih.govmdpi.com

Automation and Screening: Robotic systems handle the precise dispensing of tiny volumes of compounds and reagents into the assay plates. scdiscoveries.com Automated readers then measure the assay signal from each well, generating massive amounts of data. scdiscoveries.com

Data Analysis: The data is analyzed to identify "hits"—compounds that show significant activity in the assay. chemcopilot.com These hits then undergo further testing to confirm their activity and determine their potency.

The creation of derivative libraries around a core scaffold like 4-Methyl-1,4'-bipiperidine allows for systematic exploration of the structure-activity relationship (SAR), where small chemical modifications are made to the core structure to optimize its biological effect.

Table 3: Types of Compound Libraries for High-Throughput Screening

Library Type Description Purpose in Research
Diversity-Oriented Libraries Collections of structurally diverse molecules designed to cover a broad range of chemical properties. thermofisher.comku.edu To identify novel "hit" compounds and new biological activities without prior knowledge of the target.
Focused Libraries Compounds are designed around a specific chemical scaffold or to interact with a particular class of biological targets (e.g., kinases). thermofisher.comstanford.edu To optimize activity for a known target or to explore the SAR of a promising compound series.
Known Bioactives / FDA-Approved Drugs Collections of compounds with known pharmacological activity, including approved drugs. ku.edustanford.edu For drug repurposing, where existing drugs are screened for new therapeutic uses.
Fragment Libraries Composed of small, low-molecular-weight compounds ("fragments"). To identify small binding fragments that can be grown or linked together to create a more potent lead compound.

Integration of In Silico and Experimental Approaches for Accelerated Research Discovery

The integration of computational (in silico) methods with traditional laboratory experiments has become a cornerstone of modern chemical research. clinmedkaz.org This synergistic approach significantly accelerates the discovery and development process by allowing researchers to prioritize which compounds to synthesize and test, saving considerable time and resources. cyberleninka.ru

Computational Modeling and Prediction: Various in silico tools are used to predict the properties and biological activities of molecules like 4-Methyl-1,4'-bipiperidine and its derivatives. clinmedkaz.org

Molecular Docking: This technique predicts how a compound might bind to the three-dimensional structure of a protein target. It helps to visualize key interactions and understand the basis of molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.

Prediction of ADME Properties: Computational tools can estimate a compound's likely absorption, distribution, metabolism, and excretion (ADME) properties, helping to flag potential liabilities early in the research process.

By using these computational approaches, scientists can virtually screen thousands of potential derivatives, selecting only the most promising candidates for actual synthesis and experimental testing. cyberleninka.ru This was demonstrated in a study of piperidine-based compounds where computational investigations, including molecular docking and QSAR, were used to evaluate potential inhibitors of specific enzymes. nih.gov

Table 4: Application of In Silico Methods in Piperidine Derivative Research

In Silico Technique Application in Research Example Finding/Goal
Molecular Docking Predicts the binding mode and affinity of a ligand to a protein target. nih.gov To identify crucial amino acid residues that interact with the compound. nih.gov
QSAR Correlates chemical structure with biological activity to predict the potency of new analogs. nih.gov To identify which structural features positively or negatively influence activity. nih.gov
Molecular Dynamics Simulation Simulates the movement of the compound and protein over time to assess binding stability. nih.gov To understand the dynamic nature of the ligand-receptor interaction.
Target Prediction (e.g., SwissTargetPrediction) Predicts the most likely biological targets for a given compound based on its structure. clinmedkaz.org To identify potential mechanisms of action or off-target effects. clinmedkaz.orgcyberleninka.ru

Strategies for Overcoming Solubility and Stability Issues in Research Investigations

A significant practical challenge in the laboratory investigation of compounds like this compound is its solubility and stability in aqueous media used for biological assays. nih.gov Poor solubility can lead to inaccurate and unreliable experimental data, while instability can result in the degradation of the compound before its activity can be measured. ekb.eg

Solubility Enhancement: Many organic molecules are poorly soluble in water, and various formulation strategies are employed to overcome this. researchgate.netnih.gov

Salt Formation: Converting a poorly soluble free base into a salt, such as a hydrochloride salt, is a common and effective method to increase aqueous solubility and dissolution rate. nih.govpharxmonconsulting.com

pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility. nih.govekb.eg For a basic compound's hydrochloride salt, maintaining a sufficiently low pH can help keep the compound in its more soluble, ionized form. helsinki.fi

Use of Solubilizers: Excipients such as surfactants, co-solvents, and cyclodextrins can be used to increase the solubility of a compound in an aqueous vehicle. researchgate.netnih.gov

Stability Challenges and Mitigation: Hydrochloride salts of weakly basic compounds can be prone to a phenomenon called disproportionation, where the salt converts back to the less soluble free base form, especially in aqueous suspensions or in the presence of certain excipients. pharxmonconsulting.comhelsinki.fi

Preventing Disproportionation: One key strategy is to control the pH of the formulation, keeping it below a critical value known as the pHmax. helsinki.fi This can be achieved by pH adjustment of the vehicle with an acid. helsinki.firesearchgate.net Careful selection of excipients is also vital, as some, like magnesium stearate, can promote disproportionation by acting as a proton acceptor. pharxmonconsulting.comresearchgate.net

Controlling Temperature: For some unstable formulations, storage at reduced temperatures can slow down the rate of degradation or disproportionation, as was shown for a suspension that was stabilized by cooling in an ice bath. researchgate.net

Solid Dispersions: Amorphous solid dispersions, where the compound is dispersed within a polymer matrix, can improve both solubility and physical stability by preventing the compound from crystallizing out of solution. nih.gov

Table 5: Strategies to Address Solubility and Stability Issues

Issue Strategy Mechanism of Action
Poor Aqueous Solubility Salt Formation (e.g., Hydrochloride) Increases dissolution rate by creating a more soluble form of the parent compound. nih.gov
Poor Aqueous Solubility Use of Solid Dispersions The drug is dispersed in a carrier, often in an amorphous state, which has higher solubility. nih.govmerckmillipore.com
Salt Disproportionation pH Adjustment Maintaining the pH below the compound's pHmax suppresses the conversion of the salt to the free base. helsinki.firesearchgate.net
Excipient-Induced Instability Careful Excipient Screening Avoids excipients with properties (e.g., high surface pH) that can cause chemical degradation or physical changes like disproportionation. pharxmonconsulting.com
Physical Instability (Precipitation) Use of Precipitation Inhibitors (e.g., polymers) Polymers like PVP/VA can help maintain a state of supersaturation and prevent the compound from crystallizing out of solution. helsinki.fi

Future Research Directions and Unexplored Avenues for 4 Methyl 1,4 Bipiperidine Hydrochloride

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

Current synthetic routes to 4-Methyl-1,4'-bipiperidine (B38192) hydrochloride and its parent base often rely on classical, multi-step procedures. Future research should prioritize the development of more elegant and sustainable synthetic strategies.

Catalytic C-H Activation: A significant advancement would be the development of catalytic methods that enable the direct coupling of a 4-methylpiperidine (B120128) precursor with a piperidine (B6355638) ring through C-H activation. This would drastically reduce the number of synthetic steps, minimize the use of pre-functionalized starting materials, and improve atom economy.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. Investigating the synthesis of 4-Methyl-1,4'-bipiperidine hydrochloride using flow reactors could lead to higher yields, reduced reaction times, and a more environmentally friendly process.

Biocatalysis: The use of enzymes to catalyze key bond-forming steps represents a frontier in green chemistry. Screening for or engineering enzymes (such as transaminases or reductases) that can stereoselectively synthesize the bipiperidine core would be a novel and highly sustainable approach.

Proposed Synthetic Strategy Potential Advantages Key Research Challenge
Catalytic C-H ActivationFewer synthetic steps, higher atom economy, reduced waste.Identifying a selective and efficient catalyst system.
Continuous Flow ChemistryEnhanced safety, better scalability, improved process control.Optimizing reaction conditions and reactor design.
BiocatalysisHigh stereoselectivity, mild reaction conditions, environmentally benign.Discovering or engineering a suitable enzyme catalyst.

Deeper Mechanistic Elucidation of Molecular Interactions with Specific Biological Targets in vitro

The 4-methyl-1,4'-bipiperidine scaffold is a key component in certain biologically active molecules, such as antagonists for the CCR5 receptor, which is relevant in HIV research. nih.gov However, a detailed understanding of the specific molecular interactions driven by this particular fragment is often lacking.

Future in vitro research should aim to dissect the contribution of the this compound moiety to ligand-receptor binding. Advanced biophysical techniques could be employed to gain deeper mechanistic insights.

Surface Plasmon Resonance (SPR): To quantify the kinetics (on-rate and off-rate) of binding between derivatives of the compound and target proteins like CCR5.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters (enthalpy and entropy) of the binding interaction, providing a complete thermodynamic profile.

X-ray Co-crystallography: Obtaining a high-resolution crystal structure of the compound or its derivatives in complex with a biological target would provide the ultimate view of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and steric contacts.

These studies would be invaluable for guiding the rational design of new, more potent, and selective therapeutic agents.

Expansion into Novel Niche Applications Beyond Traditional Biological or Synthetic Roles

The utility of this compound may extend far beyond its current role as a building block in medicinal chemistry. Its unique structure suggests potential in other domains.

Organocatalysis: The two nitrogen atoms with differing steric and electronic environments could be exploited in catalysis. Derivatives could be designed to act as chiral bases or as ligands for asymmetric metal catalysis.

Functional Materials: The rigid bipiperidine core makes it an attractive candidate for incorporation into larger molecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials could have applications in gas storage, separation, or sensing.

Phase-Transfer Catalysis: As a quaternary ammonium (B1175870) salt derivative, it could function as a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases, a widely used technique in industrial organic synthesis.

Development of Advanced Computational Models for Predictive Research

To accelerate the discovery process and reduce reliance on costly and time-consuming experimental work, the development of robust computational models is essential.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be built to correlate specific structural features with activity. These models can then predict the activity of virtual compounds, prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its derivatives when interacting with biological targets or when functioning as part of a larger material assembly. This can reveal conformational changes and interaction pathways that are not apparent from static models.

Reaction Mechanism Modeling: For the development of novel synthetic pathways, quantum mechanics (QM) calculations can be used to investigate reaction mechanisms, predict transition states, and optimize reaction conditions, thereby guiding experimental design.

Computational Method Application Area Research Goal
QSARMedicinal ChemistryPredict biological activity of new derivatives.
MD SimulationsBiology & Materials ScienceElucidate dynamic interactions with proteins or within materials.
QM CalculationsSynthetic ChemistryUnderstand and optimize reaction mechanisms for novel syntheses.

Opportunities for Interdisciplinary Collaboration and Translational Research in Related Fields

The full potential of this compound can only be realized through synergistic collaboration across multiple scientific disciplines.

Chemistry and Biology: Synthetic chemists can create novel derivatives proposed by computational biologists, which are then tested by pharmacologists using advanced in vitro assays. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery. The known use of a derivative as a CCR5 antagonist suggests that collaboration with virologists could translate these findings into new anti-HIV therapies. nih.gov

Chemistry and Materials Science: The design and synthesis of new functional materials incorporating the bipiperidine scaffold would require a close partnership between organic chemists and materials scientists, who can characterize the properties of the resulting materials and explore their potential applications.

Chemistry and Chemical Engineering: The development of sustainable and scalable synthetic processes, particularly using flow chemistry, necessitates the expertise of chemical engineers to design and implement efficient reactor systems for industrial-scale production.

By pursuing these future research directions, the scientific community can expand the utility and understanding of this compound, transforming it from a simple building block into a versatile platform for innovation across a range of scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.